molecular formula CH4O2Se B010751 Methaneseleninic acid CAS No. 28274-57-9

Methaneseleninic acid

Cat. No.: B010751
CAS No.: 28274-57-9
M. Wt: 127.01 g/mol
InChI Key: UEQANLFPOFICBH-UHFFFAOYSA-N
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Description

Methaneseleninic acid is an oxidizing agent useful in organic synthesis. It is formed as major product during the oxidations of γ -glutamyl-Se-methylselenocysteine and Se-methylselenocysteine.
Methylselenic acid, also known as methylseleninate, belongs to the class of organic compounds known as seleninic acids and derivatives. Seleninic acids and derivatives are compounds containing a seleninic acid moiety, with the general structure RSe(=O)OH. Methylselenic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Methylselenic acid exists in all eukaryotes, ranging from yeast to humans.
Methylseleninic acid is an organoselenium compound that is seleninic acid in which the hydrogen attached to selenium is replaced by a methyl group. It has a role as a human xenobiotic metabolite, an EC 3.5.1.98 (histone deacetylase) inhibitor and an antineoplastic agent. It is a one-carbon compound and an organoselenium compound. It derives from a seleninic acid.

Scientific Research Applications

  • Enhancement of Chemotherapy Efficacy : Methylseleninic acid has been found to enhance the efficacy of chemotherapeutic drugs like paclitaxel against hormone-refractory prostate cancer by down-regulating antiapoptotic proteins (Hu et al., 2008)(Hu et al., 2008). Similarly, it enhances the effectiveness of chemotherapy in triple-negative breast cancer by inducing apoptosis and cell cycle arrest (Qiu et al., 2013)(Qiu et al., 2013).

  • Inhibition of Cancer Cell Growth : MSeA is reported to inhibit the growth of cancer cells, such as prostate cancer cells, by inducing REDD1 and promoting apoptosis (Sinha et al., 2014)(Sinha et al., 2014). It also inhibits growth in mouse mammary epithelial tumor cells and modulates protein kinases involved in survival and apoptosis pathways (Singh et al., 2008)(Singh et al., 2008).

  • Modulation of Androgen Receptor and Carcinogen Defenses : Research suggests that MSeA may protect against prostate cancer by modulating androgen receptor expression and inducing carcinogen defenses (Zhao et al., 2003)(Zhao et al., 2003).

  • Suppression of Pancreatic Cancer Growth : MSeA suppresses pancreatic cancer growth through multiple pathways, making it a promising treatment or chemoprevention agent (Wang et al., 2014)(Wang et al., 2014).

  • Chemoprevention Properties : MSeA shows potential in cancer chemoprevention by inhibiting cell accumulation and inducing apoptosis without causing DNA damage (Ip et al., 2000)(Ip et al., 2000).

  • Cell Cycle Arrest and Apoptosis Induction : It induces a G(1) arrest in the cell cycle, potentially through modulation of insulin-like growth factor-I-mediated signal transduction (Zhu et al., 2002)(Zhu et al., 2002).

  • Selective Killing of Cancer Cells : MSeA is noted for selectively killing cancer cells, with its cytotoxic effect being dose and time-dependent (Varlamova & Turovsky, 2021)(Varlamova & Turovsky, 2021).

Biochemical Analysis

Biochemical Properties

Methaneseleninic acid plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It is known to interact with thiol groups in enzymes, leading to the oxidation of these groups. This interaction can result in the inhibition or activation of various enzymes, depending on the specific context. For example, this compound can oxidize thiol groups in glutathione peroxidase, an enzyme involved in protecting cells from oxidative damage . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing their activity and function .

Cellular Effects

This compound has been observed to have several effects on different types of cells and cellular processes. It can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapies . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . It also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through the oxidation of thiol groups in proteins and enzymes, leading to changes in their activity. This compound can inhibit or activate enzymes by modifying their thiol groups, which are critical for their catalytic function . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s ability to induce apoptosis and affect cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inducing apoptosis in cancer cells and modulating oxidative stress response . At high doses, this compound can exhibit toxic effects, including damage to normal cells and tissues . The threshold for these effects depends on the specific animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress response and apoptosis. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, which play critical roles in maintaining cellular redox balance . This compound can also affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions contribute to the compound’s ability to modulate cellular metabolism and induce apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize selenium-containing compounds . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These interactions are important for the compound’s ability to exert its effects on cellular function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. It has been observed to accumulate in the cytoplasm and nucleus of cells, where it can interact with enzymes and proteins involved in gene expression and cell signaling . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are important for the compound’s ability to modulate cellular processes and induce apoptosis .

Properties

IUPAC Name

methaneseleninic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O2Se/c1-4(2)3/h1H3,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQANLFPOFICBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040550
Record name Methylselenic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28274-57-9
Record name Methylseleninic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28274-57-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylselenic acid
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Record name Methylselenic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methaneseleninic acid
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Record name METHYLSELENIC ACID
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Q & A

Q1: What is the primary mechanism of action of MSeA in cancer cells?

A1: MSeA exerts its anticancer effects through multiple mechanisms. One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. [, , , , , ] This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. [, ]

Q2: How does MSeA affect cell cycle progression?

A2: MSeA has been shown to induce cell cycle arrest at various phases, depending on the cell type and experimental conditions. Studies have reported G1 cell cycle arrest in prostate cancer cells, [] G2 arrest in pancreatic cancer cells, [] and a combination of cell cycle arrest and apoptosis in breast cancer cells. []

Q3: Does MSeA induce DNA damage in cancer cells?

A3: While MSeA itself may not directly cause extensive DNA damage, its metabolites can contribute to DNA damage responses. For instance, in pancreatic cancer cells, MSeA treatment led to increased phosphorylation of p53 at Ser15 and upregulation of p53 targets like p21Cip1 and GADD45, suggesting the activation of DNA damage response pathways. []

Q4: How does MSeA interact with signaling pathways involved in cancer development and progression?

A4: MSeA has been shown to modulate several key signaling pathways implicated in cancer. It can inhibit the PI3K/AKT pathway, [, , , ] activate the Keap1/Nrf2 pathway, [] and downregulate hypoxia-inducible factor-1α (HIF-1α). [] These pathways play crucial roles in cell survival, proliferation, angiogenesis, and response to hypoxia, all of which are important aspects of cancer development and progression.

Q5: Does MSeA modulate the expression of specific proteins involved in cancer?

A5: Yes, MSeA has been shown to modulate the expression of various proteins involved in cancer cell survival, proliferation, and metastasis. For example, it can downregulate survivin, a protein that inhibits apoptosis, [] reduce the expression of androgen receptor (AR) in prostate cancer cells, [] and modulate the expression of several protein kinases involved in cell signaling. []

Q6: What is the molecular formula and weight of MSeA?

A6: The molecular formula of MSeA is CH4O2Se, and its molecular weight is 127.01 g/mol.

Q7: Does the chemical structure of MSeA influence its anticancer activity?

A7: Yes, modifications to the chemical structure of MSeA can significantly impact its activity, potency, and selectivity. For example, studies have shown that MSeA is generally more potent than selenomethionine and selenite in inhibiting the growth of prostate cancer cells. []

Q8: What is known about the stability of MSeA and formulation strategies to improve its delivery?

A8: Information regarding the stability of MSeA under various conditions is limited in the provided research. This aspect is crucial for understanding its shelf-life and potential for clinical development.

Q9: What is the safety profile of MSeA?

A9: While MSeA exhibits promising anticancer activity, it's important to acknowledge potential toxicity. Studies have shown that selenite, another selenium compound, can cause DNA single-strand breaks in lymphocytes, a sign of genotoxicity. [] This highlights the need for careful dose optimization and monitoring of potential side effects.

Q10: How is MSeA absorbed, distributed, metabolized, and excreted in the body?

A10: Research indicates that orally administered organic and inorganic selenium compounds, including MSeA, demonstrate good bioavailability. [] Specific details on the ADME profile of MSeA can be found in studies comparing its in vivo efficacy with other selenium forms. []

Q11: How does the metabolism of MSeA contribute to its anticancer activity?

A11: The metabolism of MSeA plays a crucial role in its anticancer activity. MSeA is a precursor to methylselenol (CH3SeH), which is considered a key active metabolite. [, ] Methylselenol is a highly reactive molecule that can induce oxidative stress and target various cellular components, leading to cell death.

Q12: Are there any known resistance mechanisms to MSeA in cancer cells?

A12: Research suggests that resistance to MSeA can develop, and understanding these mechanisms is crucial for improving its therapeutic efficacy. For instance, increased expression of the anti-apoptotic protein survivin has been linked to MSeA resistance in ovarian cancer cells. []

Q13: How does the efficacy of MSeA compare with other selenium compounds or chemotherapeutic agents?

A13: In various studies, MSeA demonstrated superior in vivo efficacy against human prostate cancer compared to selenomethionine or selenite, despite lower tumor selenium retention than selenomethionine. [] It also displayed synergistic effects when combined with chemotherapeutic drugs like paclitaxel in treating triple-negative breast cancer, leading to enhanced apoptosis and tumor growth inhibition. []

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